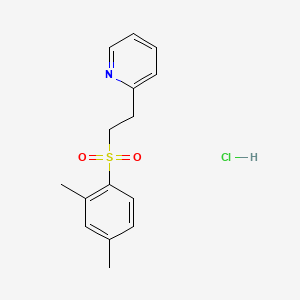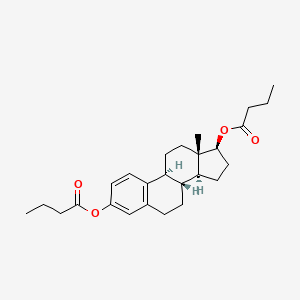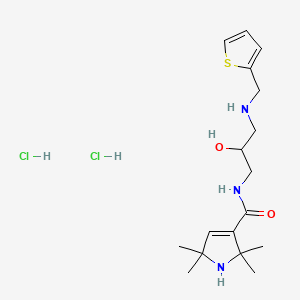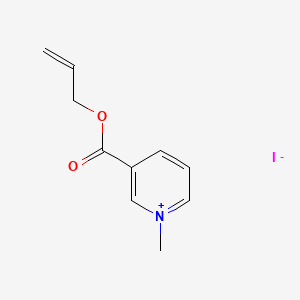
1-Methyl-4-allyloxy-carbonylpyridinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-allyloxy-carbonylpyridinium iodide is a pyridinium salt with a unique structure that combines a pyridinium ring with an allyloxy-carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-4-allyloxy-carbonylpyridinium iodide can be synthesized through a multi-step process involving the alkylation of pyridine derivatives. The typical synthetic route includes:
Alkylation of Pyridine: Pyridine is first alkylated with methyl iodide to form 1-methylpyridinium iodide.
Introduction of Allyloxy-Carbonyl Group: The 1-methylpyridinium iodide is then reacted with allyl chloroformate in the presence of a base such as triethylamine to introduce the allyloxy-carbonyl group, forming this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-4-allyloxy-carbonylpyridinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyloxy-carbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinium salts.
Aplicaciones Científicas De Investigación
1-Methyl-4-allyloxy-carbonylpyridinium iodide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Mecanismo De Acción
The mechanism of action of 1-methyl-4-allyloxy-carbonylpyridinium iodide involves its interaction with molecular targets such as enzymes or receptors. The pyridinium ring can participate in π-π interactions, while the allyloxy-carbonyl group can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-Ethyl-4-methoxycarbonylpyridinium iodide
- 1-Methyl-4-phenylpyridinium iodide
- 1-Methyl-4-(4-morpholinylcarbonyl)pyridinium iodide
Comparison:
- 1-Ethyl-4-methoxycarbonylpyridinium iodide: Similar structure but with an ethyl group instead of a methyl group. It has different reactivity and applications.
- 1-Methyl-4-phenylpyridinium iodide: Contains a phenyl group, leading to different electronic properties and potential applications in materials science.
- 1-Methyl-4-(4-morpholinylcarbonyl)pyridinium iodide: Contains a morpholinyl group, which can enhance its solubility and interactions with biological molecules.
Propiedades
Número CAS |
102583-98-2 |
|---|---|
Fórmula molecular |
C10H12INO2 |
Peso molecular |
305.11 g/mol |
Nombre IUPAC |
prop-2-enyl 1-methylpyridin-1-ium-3-carboxylate;iodide |
InChI |
InChI=1S/C10H12NO2.HI/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h3-6,8H,1,7H2,2H3;1H/q+1;/p-1 |
Clave InChI |
RVVKFHNBQKOOPU-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1=CC=CC(=C1)C(=O)OCC=C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


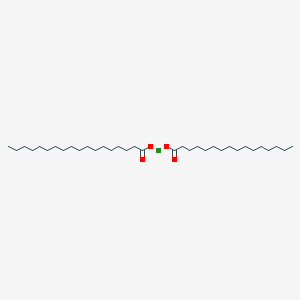
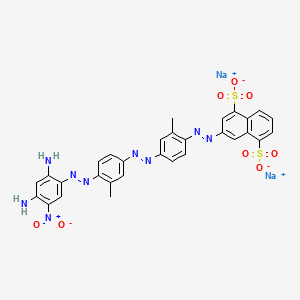
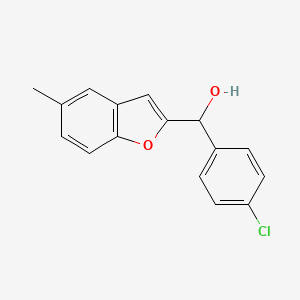
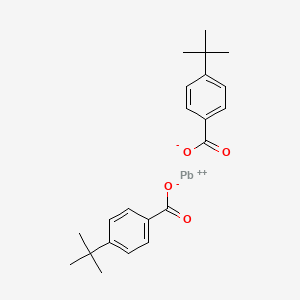
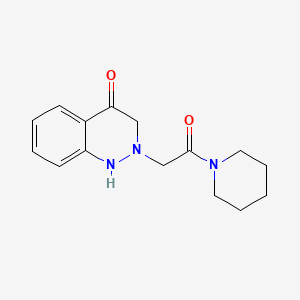
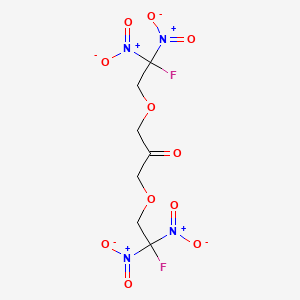
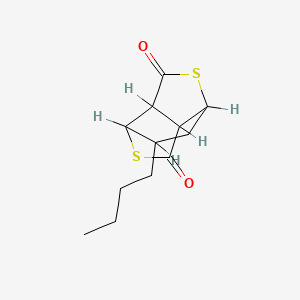
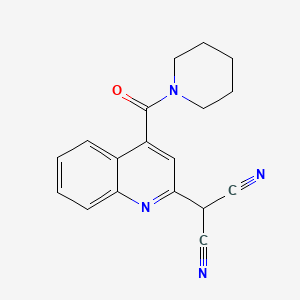
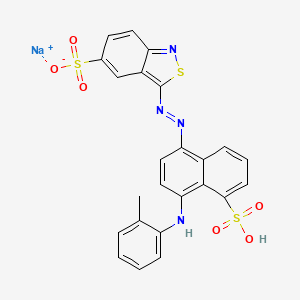
![2-Benzofuran-1,3-dione;[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] tetradecanoate](/img/structure/B12708681.png)
![5-[3-(2,5-Dimethoxyphenyl)propyl]-2-methylaniline](/img/structure/B12708685.png)
